molecular formula C8H8N2 B102233 2-Amino-2-phenylacetonitrile CAS No. 16750-42-8

2-Amino-2-phenylacetonitrile

Cat. No. B102233
CAS RN: 16750-42-8
M. Wt: 132.16 g/mol
InChI Key: JTIHSSVKTWPPHI-UHFFFAOYSA-N
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Patent
US09187426B2

Procedure details

Following the procedure as described in Preparation 11, making variations as required to replace 2-aminopentanenitrile with 2-amino-2-phenylacetonitrile, (Crossley et al., J. Chem., Perkin Trans. 1, (1974), 2327-2330) to react with lithium aluminum hydride, 1-phenylethane-1,2-diamine was obtained as a colorless solid in 35% yield. The crude product was used for the next reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(CCC)C#N.[NH2:8][CH:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:10]#[N:11].[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[C:12]1([CH:9]([NH2:8])[CH2:10][NH2:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 11

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.